Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H16FNO4S It is known for its unique structure, which includes a pyrrolidine ring substituted with a fluorosulfonyl group and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with fluorosulfonyl-containing reagents. One common method includes the nucleophilic substitution reaction where a pyrrolidine derivative reacts with a fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinate derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrrolidine derivatives.
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate derivatives.
Hydrolysis: Pyrrolidine carboxylic acid.
Scientific Research Applications
Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Studies: Utilized in studying the interactions of fluorosulfonyl-containing compounds with biological macromolecules.
Industrial Applications: Employed in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt normal biological pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate
- Benzyl 3-[(methylsulfonyl)methyl]pyrrolidine-1-carboxylate
- Benzyl 3-[(trifluoromethylsulfonyl)methyl]pyrrolidine-1-carboxylate
Uniqueness
Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and stability compared to other sulfonyl derivatives. The fluorine atom enhances the compound’s ability to form strong covalent bonds with nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry.
Properties
IUPAC Name |
benzyl 3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c14-20(17,18)10-12-6-7-15(8-12)13(16)19-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINGZMLLNIJBMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CS(=O)(=O)F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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